![molecular formula C17H14F2N2O4 B15160525 Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-80-0](/img/structure/B15160525.png)
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core substituted with a difluoromethoxyphenyl group and an imidazolidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. The intermediate product is then oxidized using reagents such as sulfamic acid and sodium chlorite in acetonitrile to yield the desired benzoic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The difluoromethoxy and imidazolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or methanol to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- involves its interaction with molecular targets and pathways within biological systems. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which plays a key role in the pathogenesis of pulmonary fibrosis. The compound achieves this by reducing the phosphorylation levels of Smad2/3 and inhibiting the expression of proteins like α-SMA, vimentin, and collagen I .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorobenzoic acid: A simpler analog with similar difluoromethoxy substitution but lacking the imidazolidinyl group.
Roflumilast: A PDE-4 inhibitor with a similar difluoromethoxyphenyl group, used in the treatment of COPD.
Uniqueness
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is unique due to its combination of a benzoic acid core with both difluoromethoxy and imidazolidinyl groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
651748-80-0 |
|---|---|
Formule moléculaire |
C17H14F2N2O4 |
Poids moléculaire |
348.30 g/mol |
Nom IUPAC |
3-[3-[4-(difluoromethoxy)phenyl]-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14F2N2O4/c18-16(19)25-14-6-4-12(5-7-14)20-8-9-21(17(20)24)13-3-1-2-11(10-13)15(22)23/h1-7,10,16H,8-9H2,(H,22,23) |
Clé InChI |
PEKHKBDYNSVXSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
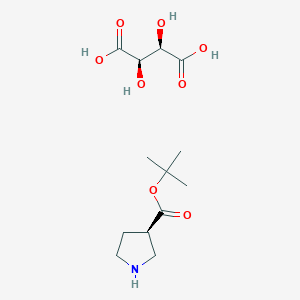
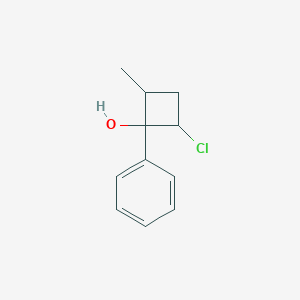
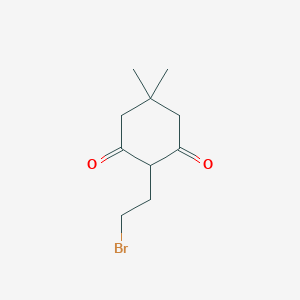

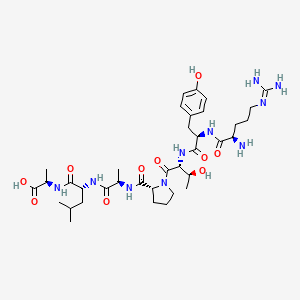
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)


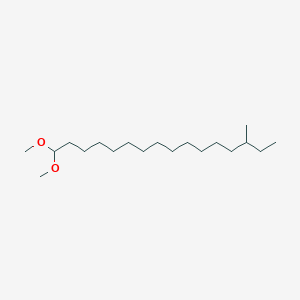

boranyl](/img/structure/B15160523.png)
![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
